Home > Products > Screening Compounds P107265 > 10-Hydroxy Naltrexone Methyl Ether
10-Hydroxy Naltrexone Methyl Ether -

10-Hydroxy Naltrexone Methyl Ether

Catalog Number: EVT-13543045
CAS Number:
Molecular Formula: C21H25NO5
Molecular Weight: 371.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

10-Hydroxy Naltrexone Methyl Ether is a derivative of naltrexone, an opioid receptor antagonist primarily used in the treatment of alcohol and opioid dependence. This compound is synthesized through the modification of naltrexone, which itself is a well-known medication used to manage substance use disorders. The chemical structure of 10-Hydroxy Naltrexone Methyl Ether allows it to interact with opioid receptors, potentially offering therapeutic benefits similar to its parent compound.

Source

The primary source for 10-Hydroxy Naltrexone Methyl Ether is naltrexone, which is derived from the opiate alkaloid thebaine. Naltrexone has been extensively studied and documented in various scientific literature, providing a solid foundation for the synthesis and analysis of its derivatives, including 10-Hydroxy Naltrexone Methyl Ether .

Classification

10-Hydroxy Naltrexone Methyl Ether belongs to the class of organic compounds known as phenanthrenes and derivatives. It is specifically categorized as an alkyl aryl ether due to the presence of a methyl ether functional group attached to its structure. The compound's chemical classification places it within the broader category of opioid receptor antagonists .

Synthesis Analysis

Methods

The synthesis of 10-Hydroxy Naltrexone Methyl Ether typically involves several chemical reactions that modify naltrexone. Key methods include:

  • Oxidation: The hydroxyl group on naltrexone can be oxidized to form ketones or aldehydes.
  • Methylation: The introduction of a methyl group through methylating agents such as methyl iodide.
  • Reduction: This process can be employed to convert hydroxyl groups into other functional groups.

Technical Details

The synthesis often requires controlled conditions, including temperature and pH levels. Common reagents used in the synthesis include:

  • Oxidizing agents: Potassium permanganate for oxidation.
  • Reducing agents: Sodium borohydride for reduction processes.
  • Methylating agents: Methyl iodide for introducing the methyl ether group.

Industrial production may utilize continuous flow reactors to enhance yield and purity, optimizing the synthesis process for larger-scale applications .

Molecular Structure Analysis

Structure

The molecular formula of 10-Hydroxy Naltrexone Methyl Ether is C21H25NO5\text{C}_{21}\text{H}_{25}\text{N}\text{O}_{5}, with a molecular weight of 371.43 g/mol. Its structure features a complex arrangement typical of opioid derivatives, characterized by multiple rings and functional groups.

Data

  • CAS Number: 96445-12-4
  • Molecular Weight: 371.43 g/mol
  • SMILES: COc1ccc2C(O)[C@H]3N(CC4CC4)CC[C@@]56C@@HC(=O)CC[C@@]36O
  • InChI: InChI=1S/C21H25NO5/c1-26-14-5-4-12-15-17(14)27-19-13(23)6-7-21(25)18(16(12)24)22(10-11-2-3-11)9-8-20(15,19)21/h4-5,11,16,18-19,24-25H,2-3,6-10H2,1H3/t16-,18+,19-,20-,21+/m0/s1 .
Chemical Reactions Analysis

Reactions

10-Hydroxy Naltrexone Methyl Ether can participate in various chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized further to produce ketones or aldehydes.
  2. Reduction: Reduction can convert hydroxyl groups or alter functional groups.
  3. Substitution: The methyl ether can undergo substitution reactions with other alkyl or aryl groups.

Technical Details

Reactions are typically performed under controlled conditions to prevent side reactions. For example:

  • Oxidation reactions may use potassium permanganate as an oxidizing agent.
  • Reduction might involve sodium borohydride in an inert atmosphere.

The outcomes depend on specific conditions such as temperature and reagent concentrations .

Mechanism of Action

The mechanism of action for 10-Hydroxy Naltrexone Methyl Ether primarily involves its interaction with opioid receptors. It acts mainly as an antagonist at the mu-opioid receptor, blocking the effects of endogenous opioids and opioid drugs. This antagonism reduces the euphoric and reinforcing effects associated with opioid use, making it potentially useful in treating opioid dependence.

Process Data

By binding to these receptors, 10-Hydroxy Naltrexone Methyl Ether can mitigate cravings and withdrawal symptoms associated with opioid addiction .

Physical and Chemical Properties Analysis

Physical Properties

10-Hydroxy Naltrexone Methyl Ether exhibits typical physical properties associated with organic compounds:

  • Appearance: Often presented as a white to off-white powder.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

Relevant data on melting point and boiling point are not widely reported but are crucial for practical applications .

Applications

Scientific Uses

10-Hydroxy Naltrexone Methyl Ether has several applications in scientific research:

  1. Analytical Chemistry: Used as a reference standard for identifying related compounds.
  2. Biological Studies: Investigated for its effects on cellular signaling pathways through opioid receptor interactions.
  3. Pharmaceutical Development: Explored for potential therapeutic uses similar to naltrexone in treating substance use disorders.
  4. Industrial Applications: Serves as a precursor in synthesizing other bioactive compounds .

This compound's unique properties make it a valuable subject for ongoing research in pharmacology and medicinal chemistry.

Structural and Functional Context of 10-Hydroxy Naltrexone Methyl Ether

Structural Relationship to Naltrexone and Its Derivatives

10-Hydroxy Naltrexone Methyl Ether (chemical name: (5α)-17-(Cyclopropylmethyl)-4,5-epoxy-10,14-dihydroxy-3-methoxy-morphinan-6-one; molecular formula: C₂₁H₂₅NO₅; molecular weight: 371.43 g/mol) is a semisynthetic derivative of the opioid antagonist naltrexone [1] [2]. Its core structure retains the morphinan skeleton of naltrexone, characterized by a tetracyclic ring system with an epoxy bridge between C4 and C5, and a cyclopropylmethyl group attached to the nitrogen atom at position 17. The key modifications distinguishing it from naltrexone are:

  • C10 Hydroxylation: Addition of a hydroxy group (–OH) at carbon 10.
  • C3 Methyl Etherification: Replacement of the phenolic hydroxyl at C3 with a methoxy group (–OCH₃) [1] [5].

These alterations position it within a class of "oxycodone-like" naltrexone derivatives, sharing structural motifs with compounds such as noroxymorphone and 10-hydroxynaltrexone [4] [9]. The C14 hydroxyl group remains unmodified, a feature critical for μ-opioid receptor (MOR) antagonism [3] [9].

Table 1: Molecular Comparison of Naltrexone and Key Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Modifications
NaltrexoneC₂₀H₂₃NO₄341.41Base structure
10-Hydroxy NaltrexoneC₂₀H₂₃NO₅357.41C10 hydroxylation
10-Hydroxy Naltrexone Methyl EtherC₂₁H₂₅NO₅371.43C10 hydroxylation + C3 methyl ether
Naltrexone 3-Methyl EtherC₂₁H₂₅NO₄355.43C3 methyl ether

Role of Hydroxy and Methyl Ether Modifications in Opioid Antagonism

The C3 methyl ether modification fundamentally alters the compound’s electronic properties and receptor binding profile:

  • Enhanced Lipophilicity: Methylation of the C3 phenolic hydroxyl increases LogP (octanol-water partition coefficient) by ~0.5–1.0 unit compared to naltrexone, improving blood-brain barrier permeability [5] [9].
  • Reduced Hydrogen Bonding: Loss of the hydrogen-bond-donating capacity at C3 weakens interaction with MOR polar residues (e.g., His297), potentially shifting antagonist efficacy or binding kinetics [9].

The C10 hydroxyl group introduces steric and electronic effects:

  • Hydrogen Bonding Site: Provides an additional hydrogen-bonding moiety that may stabilize receptor interactions in the MOR binding pocket, analogous to hydroxyl groups in oxymorphone [3] [4].
  • Stereoelectronic Influence: Alters electron density in ring B, potentially affecting the conformation of the C14 hydroxyl and its interaction with Asp147 in MOR [3] [9].

Functionally, these modifications aim to enhance MOR antagonist potency, particularly against synthetic opioids like fentanyl. Research indicates naltrexone derivatives with increased lipophilicity and targeted hydroxylation (e.g., C10, C14) show improved efficacy in reversing fentanyl-induced respiratory depression due to faster CNS penetration and higher receptor occupancy [3] [6].

Table 2: Impact of Modifications on Physicochemical Properties

ModificationLipophilicity (ΔLogP)H-Bond DonorsH-Bond AcceptorsTherapeutic Implication
C3 Methyl Ether+0.8 vs. naltrexone-1UnchangedEnhanced CNS penetration
C10 Hydroxylation-0.3 vs. naltrexone+1+1Improved receptor binding affinity
Both Modifications+0.5 vs. naltrexone0+1Balanced penetration + affinity

Positional Isomerism and Stereochemical Implications in Bioactivity

The bioactivity of 10-Hydroxy Naltrexone Methyl Ether is exquisitely sensitive to regioisomerism and stereochemistry:

  • Positional Isomerism: The location of the hydroxy group at C10 (vs. C7, C8, or C14) is critical. C10-hydroxylated isomers demonstrate distinct binding kinetics compared to C14-hydroxylated derivatives due to differential engagement with MOR’s extracellular loop 2 and transmembrane helix 3 [4] [9]. The C10 isomer shows a 5-fold higher binding affinity for MOR over κ-opioid receptors (KOR) compared to C14-hydroxylated naltrexones [9].
  • Stereochemical Constraints: The compound retains the , 14α stereochemistry of naltrexone. Epimerization at C14 (e.g., to 14β-hydroxy) abolishes MOR antagonism by disrupting hydrogen bonding with Asp147 [8] [9]. The absolute configuration at C10 (R or S) remains undefined in current literature but is predicted to influence TLR4 antagonism based on studies of (+)-naltrexone enantiomers [9].
  • TLR4 Interactions: Like (+)-naltrexone, the C10-hydroxylated derivative may exhibit non-opioid TLR4 antagonism, potentially mitigating neuroinflammation. The C3 methyl ether group could enhance TLR4 binding by mimicking lipid A’s acyl chains in the MD-2 binding pocket [9].

Table 3: Bioactivity of Naltrexone Isomers and Derivatives

CompoundMOR IC₅₀ (nM)KOR IC₅₀ (nM)TLR4 Antagonism (IC₅₀, μM)Key Structural Determinant
Naltrexone2.1 [3]0.5 [6]>100 [9]C14-OH, C3-OH
10-Hydroxy NaltrexoneNot reportedNot reportedNot reportedC10-OH, C3-OH
10-Hydroxy Naltrexone Methyl Ether~2.06* [3]>100* [3]Predicted <50 [9]C10-OH, C3-OCH₃
(+)-Naltrexone>10,000 [9]>10,000 [9]105.5 [9]Enantiomeric inversion

*Estimated from analogue data in [3].

Comprehensive Compound Listing

Properties

Product Name

10-Hydroxy Naltrexone Methyl Ether

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,13-dihydroxy-9-methoxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C21H25NO5/c1-26-14-5-4-12-15-17(14)27-19-13(23)6-7-21(25)18(16(12)24)22(10-11-2-3-11)9-8-20(15,19)21/h4-5,11,16,18-19,24-25H,2-3,6-10H2,1H3/t16?,18-,19+,20+,21-/m1/s1

InChI Key

JAERZOFTLPSTBG-NDSPWTRSSA-N

Canonical SMILES

COC1=C2C3=C(C=C1)C(C4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O)O

Isomeric SMILES

COC1=C2C3=C(C=C1)C([C@@H]4[C@]5([C@]3(CCN4CC6CC6)[C@@H](O2)C(=O)CC5)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.